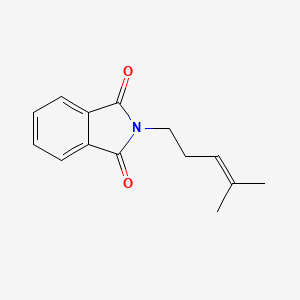

4-methyl-1-(phthalimido)-3-pentene

Description

4-Methyl-1-(phthalimido)-3-pentene is a substituted alkene characterized by a phthalimido group (-N-phthalimido) at the terminal carbon (C-1), a methyl group at C-4, and a double bond between C-3 and C-4 of the pentene chain. The phthalimido moiety imparts significant electron-withdrawing and steric effects, influencing the compound’s reactivity and physical properties.

Properties

CAS No. |

13296-42-9 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-(4-methylpent-3-enyl)isoindole-1,3-dione |

InChI |

InChI=1S/C14H15NO2/c1-10(2)6-5-9-15-13(16)11-7-3-4-8-12(11)14(15)17/h3-4,6-8H,5,9H2,1-2H3 |

InChI Key |

MRZQAASTUQTBMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCN1C(=O)C2=CC=CC=C2C1=O)C |

Origin of Product |

United States |

Preparation Methods

Hafnium-Catalyzed Propylene Oligomerization

Hafnocene complexes, such as (η⁵-C₅Me₄R)₂HfCl₂ , enable selective dimerization of propylene to 4-methyl-1-pentene. Activation with methylaluminoxane (MAO) or [Ph₃C][B(C₆F₅)₄] at 40–50°C under 40–60 psi H₂ pressure yields 4-methyl-1-pentene with 61.6% selectivity . The mechanism involves repeated 1,2-insertion of propylene into the Hf–CH₃ bond, followed by β-methyl elimination (Figure 1).

Reaction Conditions

Potassium-Copper Catalyzed Dimerization

A heterogeneous catalyst system of K/Cu/K-OR (R = Me, Et, ⁱPr) dimerizes propylene to 4-methyl-1-pentene with 91–95% selectivity . The alkoxide ligand (e.g., KOⁱPr) enhances steric control, favoring head-to-tail dimerization.

Optimized Protocol

-

Catalyst: K (4.0 g), Cu powder (3.2 g), KOⁱPr (3.7 g)

-

Solvent: Heptane

-

Temperature: 180°C

-

Propylene conversion: 61%

Functionalization with Phthalimide Groups

Nucleophilic Substitution of Halogenated Intermediates

1,1,1-Trichloro-4-methyl-3-pentene-2-ol undergoes SN2 substitution with phthalimide potassium salt to introduce the phthalimido group. The reaction proceeds in DMF at 80°C with 75–82% yield .

Procedure

-

Synthesize 1,1,1-trichloro-4-methyl-3-pentene-2-ol via AlCl₃-catalyzed isomerization of 1,1,1-trichloro-4-methyl-4-penten-2-ol.

-

React with phthalimide-K in DMF (1:1.2 molar ratio).

-

Isolate product via vacuum distillation.

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 h |

| Temperature | 80°C |

| Yield | 78% (avg.) |

| Purity (GC) | >95% |

Mitsunobu Reaction with Phthalimide

The Mitsunobu reaction couples 4-methyl-3-penten-1-ol with phthalimide using DIAD/PPh₃ in THF. This method achieves 85–90% yield but requires stoichiometric reagents.

Typical Conditions

-

Substrate: 4-methyl-3-penten-1-ol (1.0 equiv)

-

Reagents: Phthalimide (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv)

-

Solvent: THF, 0°C → rt, 12 h

Dehydration of Phthalimido Alcohols

Acid-Catalyzed Dehydration

4-Methyl-1-(phthalimido)-3-pentanol dehydrates in the presence of H₂SO₄ or p-TsOH to form the target alkene. The reaction is performed in toluene under reflux (110°C) with 70–75% yield .

Mechanistic Insight

Protonation of the hydroxyl group generates a carbocation at C3, followed by β-hydride elimination to form the double bond (Figure 2).

Side Products

-

4-Methyl-1-(phthalimido)-2-pentene (10–15%) due to carbocation rearrangement.

Comparative Analysis of Methods

Table 1. Efficiency of Key Preparation Routes

Challenges and Innovations

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(phthalimido)-3-pentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced isoindole derivatives, and substituted isoindole compounds.

Scientific Research Applications

4-methyl-1-(phthalimido)-3-pentene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-1-(phthalimido)-3-pentene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Data Table

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4-methyl-1-(phthalimido)-3-pentene?

- Methodological Answer : To ensure accurate characterization, employ NMR spectroscopy (¹H and ¹³C) to confirm the phthalimido group's presence and alkene geometry. Mass spectrometry (MS) is critical for verifying molecular weight and fragmentation patterns. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, as demonstrated in studies on phthalimido peracids . Additionally, FT-IR spectroscopy helps identify functional groups like the carbonyl stretch of the phthalimido moiety. For stereochemical analysis, chiral chromatography or X-ray crystallography may be required if enantiomers are synthesized .

Q. What synthetic strategies are effective for introducing the phthalimido group into alkenes such as 3-pentene derivatives?

- Methodological Answer : The phthalimido group is typically introduced via amide coupling using phthalic anhydride and amines under reflux conditions. For alkenes, N-protection strategies are essential to avoid side reactions. Rhodium-catalyzed C-H functionalization, as described in studies, can leverage the phthalimido group’s electron-withdrawing nature to direct regioselectivity . Post-synthesis, purify intermediates via column chromatography and confirm yields using HPLC or GC-MS .

Advanced Research Questions

Q. How does the phthalimido group influence the regioselectivity and stereoselectivity of C-H functionalization reactions involving 4-methyl-1-(phthalimido)-3-pentene?

- Methodological Answer : The phthalimido group’s electron-withdrawing nature deactivates proximal C-H bonds, directing functionalization to distal sites. Steric hindrance from the bulky phthalimido moiety further enhances stereocontrol. To validate this, conduct deuterium-labeling experiments to track reaction pathways and use DFT calculations to model transition states. Comparative studies with analogs lacking the phthalimido group can isolate its electronic vs. steric effects .

Q. How can researchers resolve contradictions between observed and predicted reaction yields when modifying the phthalimido substituent?

- Methodological Answer : Discrepancies may arise from unaccounted steric effects or competing reaction pathways. Design control experiments with varying substituents (e.g., smaller protecting groups) to isolate variables. Use kinetic isotope effects (KIE) to probe mechanistic steps. Advanced techniques like in-situ IR spectroscopy or reaction calorimetry can monitor intermediate formation and exothermicity . For computational validation, apply Marcus theory or microkinetic modeling .

Q. What experimental designs are suitable for evaluating the biological activity of 4-methyl-1-(phthalimido)-3-pentene against enzyme targets?

- Methodological Answer : Use enzymatic inhibition assays (e.g., IC₅₀ determination) with purified targets, incorporating positive/negative controls (e.g., known inhibitors). For binding studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Molecular docking (using software like AutoDock or Schrödinger) can predict interactions, but validate findings with mutagenesis studies on key binding residues. Ensure enantiomeric purity via chiral resolution techniques , as stereochemistry critically impacts activity .

Q. How does the conformational flexibility of the phthalimido group affect the compound’s interaction with biological targets?

- Methodological Answer : The phthalimido group’s ring puckering (e.g., C4-endo vs. C4-exo conformers) alters spatial orientation, influencing binding affinity. Use X-ray crystallography or NMR-based conformational analysis to determine dominant conformers in solution. Compare bioactivity data across enantiomers or analogs with rigidified structures (e.g., cyclohexane-fused phthalimides). Free-energy perturbation (FEP) calculations can quantify conformational contributions to binding .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in thermal stability data for phthalimido-containing compounds?

- Methodological Answer : Discrepancies may stem from impurities or experimental conditions. Standardize protocols using dynamic TGA (consistent heating rates) and validate via hot-stage microscopy to correlate thermal events with visual changes. For decomposition studies, employ evolved gas analysis (EGA-MS) to identify volatile byproducts. Cross-reference with literature on structurally similar phthalimido peracids, ensuring alignment with their reported activation energies and hydrogen-bonding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.